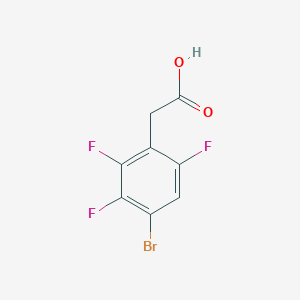

4-Bromo-2,3,6-trifluorophenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2,3,6-trifluorophenylacetic acid is a compound that is related to various research areas, including the derivatization of carboxylic acids, photocatalytic reactions, and the synthesis of fluorinated compounds. The compound itself is not directly mentioned in the provided papers, but the research on similar brominated and fluorinated aromatic compounds can give insights into its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of bromophenacyl triflate for the derivatization of carboxylic acids, which is prepared from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide . Another approach is the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes to produce 2-aryl-3,3,3-trifluoropropanoic acids, which has been applied to the synthesis of fluorinated non-steroidal anti-inflammatory drugs . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the bromine atom is electron-withdrawing, while other substituents like the methoxy group have electron-donating properties . This information can be extrapolated to understand the electronic effects in this compound, where the bromine and fluorine atoms would likely influence the reactivity and electronic distribution of the molecule.

Chemical Reactions Analysis

The chemical reactivity of brominated and fluorinated compounds includes photocatalytic defluorinative reactions, as seen with the use of 2-bromo-3,3,3-trifluoropropene in the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . Such reactivity patterns suggest that this compound could also participate in radical or photocatalytic reactions, potentially leading to the formation of novel cyclic structures or other functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated aromatic compounds are influenced by the presence of halogen atoms, which can affect boiling points, solubility, and stability. For instance, the preparation of 3,5-Difluorophenylacetic acid involves a Grignard reaction followed by hydrolysis and reduction, indicating that halogenated carboxylic acids can be manipulated through various chemical transformations . These insights can be applied to predict the behavior of this compound under different conditions and in various chemical processes.

Scientific Research Applications

Environmental Impact and Detection

- Environmental Presence and Toxicology of Brominated Phenols : Studies have focused on the occurrence, toxicokinetics, and toxicodynamics of brominated phenols, such as 2,4,6-Tribromophenol, in the environment. These compounds, which share structural similarities with 4-Bromo-2,3,6-trifluorophenylacetic acid, are used in the production of brominated flame retardants and can degrade into various environmental pollutants. The widespread presence of such compounds, including their detection in water, soil, and air, underscores the importance of understanding their environmental fate and toxicological impact (Koch & Sures, 2018).

Chemical Synthesis and Analysis

- Practical Synthesis of Related Compounds : Research into the synthesis of related brominated and fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is critical for the development of pharmaceuticals and other chemical products. Such studies highlight the methodologies for efficiently producing these compounds, which are key intermediates in manufacturing processes. The synthesis approaches also reflect on the challenges and solutions in the chemical synthesis of brominated and fluorinated aromatic compounds, potentially offering insights into the handling of this compound (Qiu et al., 2009).

Environmental and Health Risk Assessment

- Biomonitoring and Risk Assessment : Studies on biomonitoring data for compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) provide a framework for understanding the exposure levels and health risks associated with the use of herbicides and related chemicals. These assessments are crucial for setting regulatory standards and protective measures for both the environment and human health. Analyzing the exposure and potential risks associated with similar compounds to this compound could follow similar methodologies (Aylward et al., 2009).

Safety and Hazards

properties

IUPAC Name |

2-(4-bromo-2,3,6-trifluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-2-5(10)3(1-6(13)14)7(11)8(4)12/h2H,1H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGHAKCYVDCEAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270087 |

Source

|

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537033-59-3 |

Source

|

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)